Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Description
Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate (CAS: 438220-96-3) is a furan-2-carboxylate ester derivative featuring a (4-fluorophenoxy)methyl substituent at the 5-position of the furan ring. However, it is currently listed as a discontinued product, limiting its commercial availability . Structural data and biological activity for this compound are sparse in the literature, necessitating comparisons with structurally related furan carboxylates to infer its properties.
Properties
IUPAC Name |
methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWVUIAIIDIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358357 | |
| Record name | Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-96-3 | |
| Record name | Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with 4-fluorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its ability to interact with specific enzymes or receptors allows researchers to design targeted therapies for various diseases, including cancer and infectious diseases. The fluorophenoxy group enhances binding affinity, making it a candidate for developing inhibitors that modulate enzyme activity.
Antimicrobial Properties
Recent studies have demonstrated the compound's antimicrobial efficacy against various pathogens. For instance, it has shown significant activity against Staphylococcus aureus , Escherichia coli , and Candida albicans , with low minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.008 mg/mL | 0.015 mg/mL |
| Escherichia coli | 0.011 mg/mL | 0.022 mg/mL |
| Candida albicans | 0.004 mg/mL | 0.008 mg/mL |
The mechanism of action appears to involve inhibition of bacterial cell wall synthesis pathways, leading to growth inhibition and cell death.
Biological Studies
Enzyme Inhibition and Cell Signaling
The compound's interaction with enzymes can also modulate cellular signaling pathways, impacting processes such as apoptosis in cancer cells. This modulation is facilitated by the fluorophenoxy group, which enhances the compound's binding affinity to specific targets.
Biofilm Disruption
Preliminary studies suggest that methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate may inhibit biofilm formation in pathogenic bacteria, further enhancing its therapeutic potential.
Materials Science
Development of Advanced Materials
In materials science, this compound is being explored for its potential use in developing advanced materials such as polymers and coatings. Its unique chemical properties may contribute to enhanced stability and performance in material applications.
Case Studies and Research Findings
Several notable case studies highlight the applications of this compound:
- Antimicrobial Agent Development : Research indicates that this compound could be developed into a new class of antimicrobial agents effective against resistant bacterial strains.
- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Drug Development Versatility : The compound's structure allows for modifications that can lead to the synthesis of more complex pharmaceutical agents targeting various diseases, including cancer.
Mechanism of Action
The mechanism of action of methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate and selected analogs:
Key Observations :
- Polarity: Hydroxy and methoxy substituents (e.g., in compounds) improve water solubility, whereas the target compound’s fluorophenoxy group may reduce polarity .
- Steric Factors: Bulky substituents like 3,5-dimethylphenoxy () could hinder molecular packing or binding to biological targets .
Physicochemical Properties
- Solubility: The nitro and fluorine substituents in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate improve solubility in organic solvents (e.g., acetone/ethanol), critical for crystallization .
- Thermal Stability: Stacking interactions in the fluoronitrophenyl analog contribute to a high melting point (>150°C), whereas the target compound’s flexible phenoxymethyl group may lower thermal stability.
Biological Activity
Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a furan ring substituted with a fluorophenoxy group and a carboxylate moiety. This unique structure contributes to its biological activity, particularly its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , making it a candidate for further research in combating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.008 mg/mL | 0.015 mg/mL |
| Escherichia coli | 0.011 mg/mL | 0.022 mg/mL |
| Candida albicans | 0.004 mg/mL | 0.008 mg/mL |
The compound exhibited significant activity against both bacterial and fungal strains, with the lowest MIC values indicating potent antimicrobial effects. The mechanism of action appears to involve interaction with bacterial cell wall synthesis pathways, leading to inhibition of growth and cell death.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The fluorophenoxy group enhances binding affinity to specific enzymes, which may include those involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Cell Signaling Modulation : The compound may alter cellular signaling pathways, impacting processes such as apoptosis in cancer cells .
- Biofilm Disruption : Preliminary studies suggest that it can inhibit biofilm formation in pathogenic bacteria, further enhancing its therapeutic potential .
Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay on normal human lung fibroblast cells (MRC-5) showed that this compound exhibits low toxicity at therapeutic concentrations:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0.1 | ≥91 |
| 1 | ≥90 |
| 10 | ≥89 |
These results indicate that the compound has a favorable safety profile, making it a promising candidate for further development in therapeutic applications .
Case Studies and Applications
Several studies have explored the potential applications of this compound:
- Antimicrobial Agent : Its efficacy against resistant strains of bacteria positions it as a potential new antimicrobial agent.
- Anti-inflammatory Properties : Research indicates that similar compounds exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Drug Development : The compound serves as a versatile building block for synthesizing more complex pharmaceutical agents targeting various diseases, including cancer and infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
